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Introduction
C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a

fluorescent probe renowned for its sensitivity to the polarity of its environment. This property

makes it an invaluable tool for investigating the biophysical characteristics of lipid membranes,

particularly in the study of membrane fluidity and the organization of lipid rafts.[1][2][3] As a

derivative of Laurdan, C-Laurdan offers several advantages, including enhanced water

solubility and improved photostability, making it suitable for a broader range of applications,

including conventional confocal microscopy.[4][5] This technical guide provides an in-depth

overview of the core photophysical properties of C-Laurdan, detailed experimental protocols

for its use, and visualizations of key experimental workflows.

Core Photophysical Properties
C-Laurdan's fluorescence emission is highly dependent on the degree of water penetration

into the lipid bilayer where the probe resides.[4] In more ordered, tightly packed membrane

domains (e.g., lipid rafts), water access is limited, resulting in a blue-shifted emission.

Conversely, in more disordered, fluid membrane regions, increased water exposure leads to a

red-shifted emission.[2] This spectral shift is the fundamental principle behind its use as a

membrane order probe.
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Property Value Reference

Molecular Weight 397.56 g/mol [6]

Chemical Formula C₂₅H₃₅NO₃ [6]

One-Photon Absorption Max

(λabs)
348 nm [3][6]

One-Photon Emission Max

(λem)
423 nm [3][6]

Two-Photon Excitation Max 780 nm [3][6]

Molar Extinction Coefficient (ε) 12,200 M⁻¹cm⁻¹ [3][6]

Quantum Yield (Φ) 0.43 (in DMF) [3][6]

Solubility
Solvent Maximum Concentration

DMF 100 mM

DMSO 20 mM

Ethanol 10 mM

Table data sourced from[6].

Photophysical Properties in Various Solvents
The photophysical characteristics of C-Laurdan are significantly influenced by the polarity and

protic nature of the solvent. A notable decrease in quantum yield is observed in protic and polar

aprotic solvents with a high dielectric constant.[7]
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Solvent
Dielectric Constant
(ε)

Quantum Yield (Φ) Lifetime (τ, ns)

Chloroform 4.8 0.56 -

Dichloromethane 8.9 - -

Acetone 21 - -

Acetonitrile 37 - -

Dimethylformamide

(DMF)
37 - -

Ethanol 25
significantly

decreased
-

Methanol 33
significantly

decreased
-

Data compiled from[7]. Note: Specific values for all solvents were not available in the provided

search results.

Experimental Protocols
Synthesis of C-Laurdan
While C-Laurdan is commercially available, a general synthetic scheme has been described.

[7][8][9] The synthesis typically involves a multi-step process starting from 2-naphthol. Key

reaction steps include a Fries rearrangement and subsequent amination and

carboxymethylation.[7][10] For researchers opting for in-house synthesis, a detailed, high-yield

procedure has been published, which can be adapted.[7]

Staining Live Cells with C-Laurdan for Confocal
Microscopy
This protocol is adapted from procedures for staining HEK293T and melanophore cells.[4][11]

Materials:
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C-Laurdan stock solution (e.g., 1 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium

Coverslips with cultured cells

Procedure:

Grow cells on coverslips to the desired confluency.

Prepare a working solution of C-Laurdan by diluting the stock solution in cell culture medium

to a final concentration of 5 µM.

Remove the existing cell culture medium from the coverslips.

Incubate the cells with the 5 µM C-Laurdan working solution for 30 minutes at 37°C.[1][4]

After incubation, wash the cells twice with PBS to remove excess probe.[12]

Mount the coverslip on a microscope slide with a suitable imaging buffer (e.g., PBS).

Proceed with imaging immediately.

Confocal Microscopy Imaging and Generalized
Polarization (GP) Calculation
Instrumentation and Settings:

Microscope: A confocal laser scanning microscope.

Excitation: 405 nm laser line.[4][11]

Emission Detection: Two simultaneous detection channels are required:

Channel 1 (Blue): 415-455 nm[4][13]

Channel 2 (Green/Red): 490-530 nm[4][13]
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Pinhole: Set to 1 Airy unit for optimal sectioning.

Laser Power: Use the lowest possible laser power to minimize phototoxicity and

photobleaching (e.g., ~2 µW at the sample).[1][4]

Generalized Polarization (GP) Calculation:

GP is a ratiometric measurement that quantifies the spectral shift of C-Laurdan and is

calculated for each pixel in the image using the following formula:[14][15]

GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

Where:

I₄₄₀ is the fluorescence intensity in the blue channel (415-455 nm).

I₄₉₀ is the fluorescence intensity in the green/red channel (490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[16] Image processing

software, such as ImageJ with a specific macro, can be used to calculate the GP image from

the two acquired channels.[11]

Two-Photon Microscopy of C-Laurdan
Two-photon microscopy offers advantages for imaging C-Laurdan, particularly in tissues, due

to reduced scattering and deeper penetration.[2][13]

Instrumentation and Settings:

Microscope: A two-photon laser scanning microscope.

Excitation: A tunable Ti:Sapphire laser set to 780 nm.[2][3]

Emission Detection: Similar to confocal microscopy, two emission channels are used to

collect the blue and red-shifted fluorescence.

Procedure: The cell staining protocol is similar to that for confocal microscopy. The GP

calculation remains the same.
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Visualizations
Experimental Workflow for C-Laurdan Staining and
Confocal Microscopy

Cell Preparation Staining Imaging Analysis

Culture cells on coverslip Prepare 5 µM C-Laurdan in media Incubate cells for 30 min at 37°C Wash with PBS (2x) Mount coverslip
Acquire images (405 nm ex.)

Channel 1: 415-455 nm
Channel 2: 490-530 nm

Calculate GP image Interpret membrane order

Click to download full resolution via product page

Caption: Workflow for staining live cells with C-Laurdan and subsequent imaging and analysis.

Generalized Polarization (GP) Calculation Logic

Image from Blue Channel
(I_415-455)

Subtract Red from Blue
(I_415-455 - I_490-530)

Add Blue and Red
(I_415-455 + I_490-530)

Image from Red Channel
(I_490-530)

Divide Subtracted by Added

GP Image
(Membrane Order Map)

Click to download full resolution via product page
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Caption: Logical flow for calculating the Generalized Polarization (GP) image from two

emission channels.

C-Laurdan's Response to Membrane Fluidity

Membrane Environment

C-Laurdan Emission

Generalized Polarization

Ordered Membrane
(e.g., Lipid Raft)

Blue-Shifted Emission
(~440 nm)

Disordered Membrane
(Fluid Phase)

Red-Shifted Emission
(~490 nm)

High GP Value
(Approaching +1)

Low GP Value
(Approaching -1)

Click to download full resolution via product page

Caption: Relationship between membrane order, C-Laurdan's spectral response, and the

resulting GP value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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